molecular formula C19H20N2OS B11618269 4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine

4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine

Cat. No.: B11618269
M. Wt: 324.4 g/mol
InChI Key: AXWQGBNZPPELTE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction conditions typically involve the use of a base such as triethylamine (Et3N) and proceed through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve interactions with cellular membranes and proteins .

Comparison with Similar Compounds

4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific phenoxy and thieno ring substitutions, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

10-methyl-12-(4-propan-2-ylphenoxy)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C19H20N2OS/c1-11(2)13-7-9-14(10-8-13)22-18-17-15-5-4-6-16(15)23-19(17)21-12(3)20-18/h7-11H,4-6H2,1-3H3

InChI Key

AXWQGBNZPPELTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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